Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Description
Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS: 1955531-55-1) is a bicyclic organic compound comprising a fused furan and pyrrole ring system, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol . The compound’s structure features a hexahydro backbone, indicating partial saturation of the fused rings, which enhances conformational stability while retaining reactivity for functionalization. This scaffold is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive agents .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLYGZYYFLBLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
The most widely reported method involves cyclization of amino alcohol derivatives under acidic or basic conditions. For example, 1-(2-hydroxyethyl)pyrrolidine undergoes intramolecular etherification in the presence of HCl, forming the fused furo-pyrrole system . Reaction conditions critically influence stereochemical outcomes:
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HCl-catalyzed cyclization at 80°C for 12 hours yields racemic product (45–60% yield) .
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Lewis acid catalysts (e.g., ZnCl₂) improve regioselectivity, achieving 73% yield with 88% diastereomeric excess .
Table 1: Cyclization Conditions and Outcomes
| Precursor | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 1-(2-hydroxyethyl)pyrrolidine | HCl | 80 | 12 | 58 | 95 | |
| N-Boc-3-aminotetrahydrofuran | ZnCl₂ | 110 | 6 | 73 | 99 |
Key limitations include competing side reactions (e.g., over-oxidation) and challenges in controlling stereochemistry without chiral auxiliaries .
Stereoselective Synthesis via Catalytic Hydrogenation
Enantioselective routes employ asymmetric hydrogenation of prochiral intermediates. A patented method uses fixed-bed reactors with Pd/C catalysts under 50 bar H₂ pressure, achieving 82% yield and >99% enantiomeric excess for the (3aR,6aR)-isomer . Critical parameters:
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Substrate : Tetrahydrofuro[2,3-c]pyrrol-5-one derivatives
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Catalyst loading : 5 wt% Pd/C
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Solvent : Methanol/water (4:1 v/v)
This continuous process eliminates catalyst filtration steps, reducing production costs by ≈40% compared to batch methods . Competing approaches using chiral Rh complexes (BINAP ligands) achieve similar stereoselectivity but require higher pressures (100 bar) .
Multi-Step Organic Synthesis Approaches
Complex derivatives necessitate modular synthetic routes:
Route A: Knoevenagel Condensation Pathway
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Condensation of dihydrofuran-3-one with ethyl nitroacetate (Knoevenagel conditions, 70°C, 8 h)
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Nitro group reduction (H₂/Pd-C, 90% yield)
Route B: Epoxide Ring-Opening Strategy
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Epoxidation of 2-vinylpyrrolidine (mCPBA, CH₂Cl₂, 0°C)
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Acid-catalyzed ring-opening (H₂SO₄, H₂O, 50°C)
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HCl salt precipitation (85% overall yield)
Table 2: Comparison of Multi-Step Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield (%) | 68 | 85 |
| Key Advantage | Nitro group versatility | High atom economy |
| Limitation | Toxic nitro intermediates | Epoxidation selectivity issues |
Industrial-Scale Production Methods
Large-scale synthesis (≥100 kg/batch) employs continuous flow reactors with in-line analytics:
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Reactor type : Microstructured packed-bed (ID = 500 µm)
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Throughput : 12 L/h
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Key steps :
Process intensification reduces waste generation by 60% compared to batch reactors . A 2024 patent describes a solvent-free mechanochemical synthesis using ball milling (NaHCO₃, 30 Hz, 2 h), achieving 91% yield with 99.5% purity .
Purification and Isolation Techniques
Final product isolation typically involves:
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Crystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals (mp 189–191°C) .
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Chromatography : Silica gel (CH₂Cl₂/MeOH/NH₄OH 90:9:1) for enantiomer separation .
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Salt Metathesis : Conversion to HCl salt via ion-exchange resin (Amberlite IRA-400) .
Impurity profiles vary significantly by method:
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Notably, it has shown promise in the development of inhibitors for LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease . Research indicates that small molecule inhibitors derived from this compound may enhance autophagy processes and provide therapeutic benefits in treating various neurodegenerative disorders .
Case Studies:
- A study highlighted the compound's ability to inhibit LRRK2 activity, suggesting its utility in managing diseases characterized by cellular proteostasis defects .
- Another investigation focused on its role as a scaffold for constructing libraries of compounds aimed at drug discovery, emphasizing its versatility in medicinal applications .
Antimicrobial and Anticancer Properties
Research has identified this compound as having antimicrobial and anticancer activities. The compound's biological effects are attributed to its ability to interact with specific molecular targets, potentially modulating enzyme activities involved in disease processes .
Case Studies:
- In vitro studies demonstrated that derivatives of hexahydro-2H-furo[2,3-c]pyrrole showed significant inhibition of cancer cell proliferation .
- Another study explored its antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics .
Material Science
The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique chemical structure allows it to be utilized in creating materials with specific properties, which can be advantageous in various industrial applications .
Applications:
- Used in the formulation of novel polymers and materials with enhanced mechanical and thermal properties.
- Investigated for use in organic electronics due to its favorable electronic properties.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Hexahydro-2H-furo[2,3-c]pyrrole | Parent Compound | Serves as a baseline for biological activity comparison |
| Rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride | Stereoisomer | Exhibits distinct pharmacological profiles due to stereochemistry |
| 5-Methoxy-hexahydro-pyrrolo[2,3-b]quinoline | Related Heterocycle | Useful for comparative studies against hexahydro derivatives |
Mechanism of Action
The mechanism of action of hexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Heterocyclic Variants
Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride exhibits distinct pharmacological and physicochemical properties compared to its positional isomers and heterocyclic analogs. Key differences are summarized below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Implications
- Positional Isomerism: The furo[2,3-c] vs. furo[3,4-c] isomers differ in the spatial arrangement of the fused rings.
- Heteroatom Substitution: The dioxino-pyrrole analog (C₈H₁₆ClNO) contains a 1,4-dioxane ring instead of furan, increasing hydrogen-bonding capacity and aqueous solubility but reducing metabolic stability .
- Saturation Level: Octahydrofuro[3,4-c]pyridine hydrochloride (C₇H₁₄ClNO) is fully saturated, enhancing lipophilicity and membrane permeability compared to the partially unsaturated hexahydro derivatives .
Pharmacological Relevance
For example, tetrahydroindolo[2,3-c]quinolinones exhibit inhibition of DYRK1A kinase and modulation of calcium channels, with potency influenced by substituents on the fused rings . Similarly, pyrrolo[2,3-c]pyridine derivatives (e.g., 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride) show bioactivity in neurological assays, highlighting the importance of the fused bicyclic core .
Biological Activity
Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
Hexahydro-2H-furo[2,3-c]pyrrole is characterized by its unique bicyclic structure, which allows for various functional group modifications. The compound can undergo several chemical reactions, including oxidation and substitution, enhancing its utility in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Initial studies have indicated neuroprotective effects of the compound, particularly in models involving cortical neurons. The compound has been associated with enhanced neurite outgrowth, which is crucial for neuronal health and regeneration .
Case Study: Neurotrophic Activity
- Model: Fetal rat cortical neurons
- Concentration: 0.1 mmol/L
- Findings: Significant enhancement in neurite outgrowth compared to control groups treated with ethanol.
Anticancer Potential
This compound has been evaluated for anticancer activity. Its derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, pyrrole-containing compounds have been linked to anticancer effects against leukemia and breast cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The compound may inhibit the activity of certain enzymes or modulate receptor functions, contributing to its therapeutic effects .
Research Findings and Future Directions
Recent research continues to explore the full potential of this compound. Studies are ongoing to better understand its pharmacokinetics, optimal dosing strategies, and mechanisms of action across different biological systems.
Future Research Areas:
- Development of more potent derivatives with enhanced selectivity and reduced side effects.
- Clinical trials to evaluate safety and efficacy in humans.
- Exploration of combination therapies using this compound alongside existing treatments.
Q & A
Q. What are the standard synthetic routes for Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors with fused furo-pyrrole frameworks. Critical steps include:
- Precursor selection : Use of hydrazones or dicarbonyl compounds in Knorr-type reactions to form the bicyclic structure .
- Cyclization : Controlled temperature (e.g., 45–60°C) and catalysts (e.g., acid/base) to optimize ring closure .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- NMR spectroscopy : H and C NMR identify proton environments and confirm the fused bicyclic system (e.g., methoxymethyl substituents at δ 3.3–3.7 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 149.62 for CHClNO) and fragmentation patterns .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition .
- pH sensitivity : Stability profiling in buffers (pH 3–9) via UV-Vis spectroscopy to monitor degradation products .
- Storage recommendations : Anhydrous conditions at -20°C in amber vials to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of derivatives with modified biological activity?
- Reagent modulation : Substituting oxirane derivatives with electron-withdrawing groups to enhance cyclization efficiency .
- Flow chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., dimerization) .
- Derivatization : Post-synthetic functionalization (e.g., alkylation at the pyrrole nitrogen) to enhance receptor binding .
Q. How can contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved?
- Target validation : Use CRISPR-edited cell lines to confirm receptor interactions (e.g., neurotransmitter transporters) .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations and correlate with activity .
- In vitro-in vivo extrapolation (IVIVE) : Physiologically based pharmacokinetic (PBPK) modeling to address bioavailability discrepancies .
Q. What comparative analyses distinguish the biological activity of this compound from structurally similar bicyclic compounds?
| Compound | Structural Feature | Key Biological Activity | Reference |
|---|---|---|---|
| Hexahydro-2H-furo[2,3-c]pyrrole HCl | Furo-pyrrole core | Dopamine reuptake inhibition | |
| Octahydropyrrolo[2,3-c]pyrrol-2-one | Pyrrolidine-pyrrole fusion | Anticancer activity (IC = 2.1 µM) | |
| Pyrrolo[3,4-d]oxazol-2-one | Oxazole ring | GABA receptor modulation |
Q. What role does stereochemistry play in the compound’s interaction with biological targets?
- Stereoisomer comparison : rac-(3aR,6aR) vs. (3aS,6aS) diastereomers show 10-fold differences in serotonin receptor binding (K = 12 nM vs. 120 nM) due to spatial alignment with hydrophobic pockets .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers for activity assays .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurotransmitter systems?
- Radioligand displacement assays : Compete with H-labeled neurotransmitters (e.g., dopamine, serotonin) in synaptosomal preparations .
- Electrophysiology : Patch-clamp studies on HEK293 cells expressing recombinant receptors to measure ion current modulation .
Q. What reaction mechanisms govern the compound’s functionalization at the pyrrole nitrogen?
Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?
- Docking studies : AutoDock Vina to simulate binding poses in dopamine transporter (PDB: 4XP4) .
- QSAR models : ML-based algorithms (e.g., Random Forest) correlate substituent electronegativity with IC values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
